Superior Reactivity in Suzuki-Miyaura Cross-Coupling: Iodo vs. Chloro Pyridazines
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 3-iodopyridazines exhibit significantly higher reactivity compared to their chloro counterparts. The reactivity order is established as iodo > chloro, enabling selective, sequential coupling steps [1]. This differentiation is critical for the construction of unsymmetrical 3,6-disubstituted pyridazines.
| Evidence Dimension | Relative reactivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Iodo derivative (3-iodopyridazine) exhibits highest reactivity |
| Comparator Or Baseline | Chloro derivative (3-chloropyridazine) exhibits lower reactivity |
| Quantified Difference | Reactivity order: iodo > chloro (qualitative, based on oxidative addition rates) |
| Conditions | Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids |
Why This Matters
The superior reactivity of the iodo derivative allows for milder reaction conditions, higher yields, and enables sequential coupling strategies that are not feasible with the chloro analog.
- [1] Haider, N.; Holzer, W. Science of Synthesis, 2004, 16, 201. (Section 16.8.4.1.4.4.2, Variation 2: Introduction of Aryl Groups). View Source
